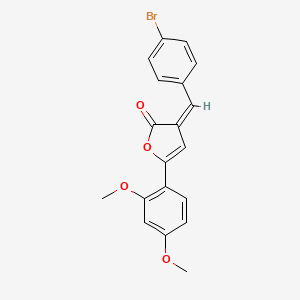
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBDF belongs to the family of chalcones, which are organic compounds that contain both a ketone and an enone group. In
作用機序
The exact mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low toxicity in vitro, which allows for higher concentrations to be used in experiments. However, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not very soluble in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the stability of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in different solvents and under different conditions.
将来の方向性
There are several future directions for research on 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One direction is to investigate the potential of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone as a therapeutic agent for various types of cancer. Another direction is to explore the mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in more detail, particularly its interactions with signaling pathways involved in cancer cell growth and survival. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo, which will be important for its future development as a therapeutic agent. Finally, the development of more efficient synthesis methods for 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone will be important for its future use in research.
合成法
The synthesis of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then cyclized to form the furanone ring. The yield of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
科学的研究の応用
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been investigated for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exhibits anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and colon cancer. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is necessary for tumor growth.
特性
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXLKWMBXHBMGR-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
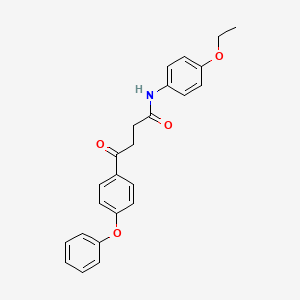
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
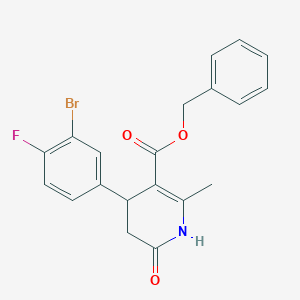
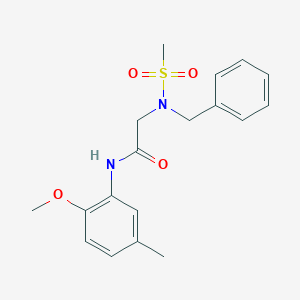
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
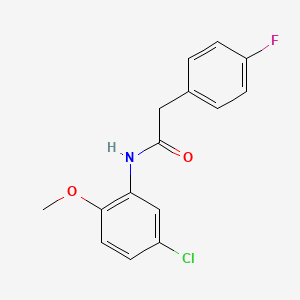
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)